(4-Chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone
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Overview
Description
(4-Chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a nitrophenyl group attached to a methanone core. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
The synthesis of (4-Chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-morpholin-4-yl-5-nitroaniline in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.
Purification: The crude product is purified using column chromatography with a suitable solvent system, such as an ethyl acetate-hexane mixture.
Characterization: The final product is characterized using techniques like NMR, IR, and mass spectrometry to confirm its structure and purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
(4-Chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of (4-chlorophenyl)-(2-morpholin-4-yl-5-aminophenyl)methanone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
(4-Chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and cytotoxic activities, making it a potential candidate for the development of new antibiotics and anticancer agents.
Medicine: Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications in treating diseases like cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation.
Comparison with Similar Compounds
(4-Chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone can be compared with other similar compounds, such as:
(4-Chlorophenyl)-(4-hydroxyphenyl)methanone: This compound has a hydroxyl group instead of a morpholinyl group, leading to different chemical reactivity and biological activity.
(4-Chlorophenyl)-(phenyl)methanone: Lacking the nitro and morpholinyl groups, this compound exhibits different physical and chemical properties.
(4-Chlorophenyl)-(4-(1-methylethoxy)phenyl)methanone: The presence of an isopropoxy group instead of a nitro group results in different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-13-3-1-12(2-4-13)17(21)15-11-14(20(22)23)5-6-16(15)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLCXRTLQJTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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